1,1,1-Trifluoro-2-nitroethane
Overview
Description
“1,1,1-Trifluoro-2-nitroethane” is a chemical compound with the molecular formula C2H2F3NO2 . It’s used in various industrial and scientific research .
Synthesis Analysis
A nickel-catalyzed direct trifluoroethylation of aryl iodides with an industrial raw material CF3CH2I has been developed, demonstrating high efficiency, excellent functional-group compatibility, especially with large sterically hindered groups .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 2 carbon atoms, 2 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms . The structure can be viewed using Java or Javascript .
Scientific Research Applications
Synthesis of Fluorine-Containing Compounds
1,1,1-Trifluoro-2-nitroethane is utilized in the synthesis of various fluorine-containing nitro alcohols and diols. This is achieved through condensation with formaldehyde in the presence of alkalies, leading to the formation of these compounds (Knunyants, German, & Rozhkov, 1964).
Reactions of Polyfluoronitroalkanes
This compound is involved in several reactions, including the halogenation of its sodium salt, leading to the formation of 1,1,1-trifluoro-2,2-dihalo-2-nitroethanes. Additionally, it undergoes the Nef reaction and oxidation to yield trifluoroacetaldehyde (Knunyants, German, & Rozhkov, 1966).
Production of β-(trifluoromethyl)furans
This compound reacts with 1,3-dicarbonyl compounds in the presence of sodium acetate to produce β-(trifluoromethyl)furans. This reaction demonstrates its versatility in generating functionally diverse compounds (Barkov, Korotaev, & Sosnovskikh, 2013).
Catalytic Processes
The compound is also important in catalytic processes. For instance, it undergoes reductive cleavage via a single electron transfer process using transition-metal-catalysis, demonstrating its role in catalytic reactions and potential industrial applications (Xiaojun & Qing-Yun, 2012).
Reactions with Electrophilic Reagents
This compound reacts with various electrophilic reagents, leading to the formation of new compounds. This showcases its reactivity and utility in synthetic chemistry (Krzhizhcvskii, Mirzabekyants, Cheburkov, & Knunyants, 1974).
Coupling Reactions
It has been used in Cu-promoted reductive coupling reactions with aryl iodides, highlighting its role in facilitating complex chemical transformations (Xu, Chen, Dai, & Xu, 2014).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds such as 3,3,3-trifluoro-1,2-propanediol have been shown to interact with enzymes like coenzyme b12-dependent diol dehydratase .
Mode of Action
It can be inferred from related compounds that it may undergo a series of chemical reactions, possibly involving intermediate radicals .
Biochemical Pathways
Related compounds like 3,3,3-trifluoro-1,2-propanediol undergo complete defluorination in two distinct steps: first, the conversion into 3,3,3-trifluoropropionaldehyde catalyzed by adenosylcobalamin (coenzyme b12)-dependent diol dehydratase; second, non-enzymatic elimination of all three fluorides from this aldehyde to afford malonic semialdehyde (3-oxopropanoic acid), which is decarboxylated to acetaldehyde .
Result of Action
Based on the behavior of similar compounds, it may lead to the formation of intermediate radicals and other byproducts .
Biochemical Analysis
Biochemical Properties
1,1,1-Trifluoro-2-nitroethane plays a significant role in biochemical reactions, particularly in the formation of fluorine-containing nitro alcohols and diols. In the presence of formaldehyde and alkalies, it undergoes condensation reactions to form these compounds . Additionally, under acidic alcoholic conditions, this compound participates in the Mannich reaction, leading to the formation of 3-alkoxy-1,1,1-trifluoro-2-nitropropanes . These reactions highlight its interaction with enzymes and proteins involved in condensation and Mannich reactions.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These metabolic pathways can influence the compound’s overall activity and effectiveness in biochemical reactions .
Properties
IUPAC Name |
1,1,1-trifluoro-2-nitroethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2F3NO2/c3-2(4,5)1-6(7)8/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKDQMLRRHUBKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70335058 | |
Record name | 1,1,1-trifluoro-2-nitroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70335058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
819-07-8 | |
Record name | 1,1,1-Trifluoro-2-nitroethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=819-07-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,1-trifluoro-2-nitroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70335058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,1-trifluoro-2-nitroethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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